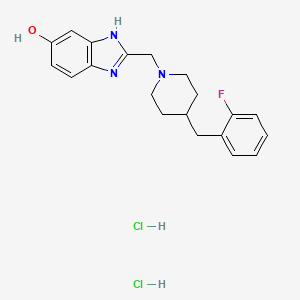
TCN 237 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCN 237 dihydrochloride is a highly potent NR2B-selective NMDA receptor antagonist. It inhibits NR2B-mediated calcium influx in Ltk cells and displays efficacy in the rat carrageenan-induced mechanical hyperalgesia assay .
Molecular Structure Analysis
The chemical formula of this compound is C20H22FN3O.2HCl, and its molecular weight is 412.33 g/mol. The compound has a benzimidazole ring structure with a piperidine side chain .
Physical And Chemical Properties Analysis
- Storage : It can be stored as a powder at -20°C (3 years) or 4°C (2 years). In solvent, it can be stored at -80°C (6 months) or -20°C (1 month) .
Applications De Recherche Scientifique
Environmental Sampling and Analysis
- Environmental Sample Analysis : TCN 237 dihydrochloride has been utilized in environmental studies, particularly in the analysis of technetium-99 (Tc-99) and neptunium-237 (Np-237) in environmental samples. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) have been applied for this purpose, with findings indicating concentrations of Tc-99 and Np-237 in surface soil samples in Japan (Sumiya, Morita, Tobita, & Kurabayashi, 1994).
Chemical Analysis and Toxicology
- Chemical Analysis : Studies on tetrachlorodibenzo-p-dioxins (TCDDs) have used techniques like high-resolution gas chromatography for the separation and analysis of TCDD isomers, including the toxic 2378-TCDD. Such methods are applied in various contexts, including environmental contamination analysis (Buser & Rappe, 1980).
- Toxicology Research : The aquatic toxicity of triclosan, a chlorinated biphenyl ether, has been investigated, with findings indicating varied toxic effects on organisms such as algae, invertebrates, and fish. Such research helps in understanding the environmental impact of these compounds (Orvos et al., 2002).
Groundwater and Environmental Impact Studies
- Groundwater Analysis : this compound has been used in studies analyzing groundwater near underground nuclear test sites. These studies help in understanding the migration and impact of nuclear testing on the environment, as seen in research focusing on the Nevada National Security Site (Zhao, Tinnacher, Zavarin, & Kersting, 2014).
Photocatalysis and Environmental Remediation
- Photocatalytic Reactions : Research on the photocatalytic reactions of trichloroethylene (TCE) under UV light has been conducted, identifying various intermediates and proposing mechanisms. Such studies are crucial for environmental remediation and understanding the breakdown pathways of pollutants (Wang, Jehng, Hsieh, & Chang, 2002).
Mécanisme D'action
Target of Action
TCN 237 dihydrochloride is a highly potent antagonist that selectively targets the GluN2B subunit of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its target by blocking the GluN2B-mediated calcium influx in cells . This interaction results in the inhibition of the NMDA receptor’s function, thereby modulating the neural signaling pathways that rely on this receptor.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neural signaling. By blocking the GluN2B-mediated calcium influx, this compound can alter neuronal excitability and synaptic transmission . This can have significant effects on neural circuits and overall brain function.
Safety and Hazards
TCN 237 dihydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill .
Analyse Biochimique
Biochemical Properties
TCN 237 dihydrochloride interacts with the GluN2B subunit of the NMDA receptor, a type of ionotropic glutamate receptor . It acts as an antagonist, blocking the receptor and preventing the influx of calcium ions into the cell . This interaction is highly selective, with this compound showing much less activity against α1-adrenergic receptors and hERG channels .
Cellular Effects
In cells, this compound’s antagonistic action on the GluN2B subunit of the NMDA receptor can influence various cellular processes. By blocking the influx of calcium ions, it can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the GluN2B subunit of the NMDA receptor, inhibiting the receptor and preventing the influx of calcium ions . This can lead to changes in gene expression and cellular signaling pathways .
Propriétés
IUPAC Name |
2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O.2ClH/c21-17-4-2-1-3-15(17)11-14-7-9-24(10-8-14)13-20-22-18-6-5-16(25)12-19(18)23-20;;/h1-6,12,14,25H,7-11,13H2,(H,22,23);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUWGWCFJMDMND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2F)CC3=NC4=C(N3)C=C(C=C4)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

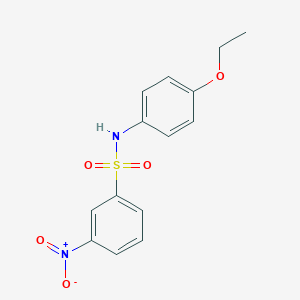
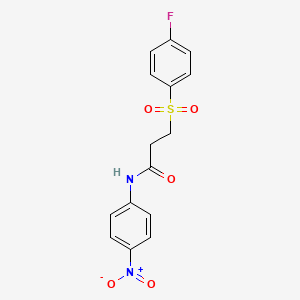
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)

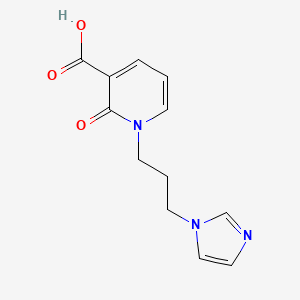
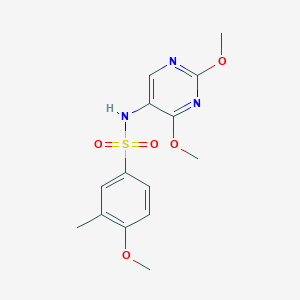
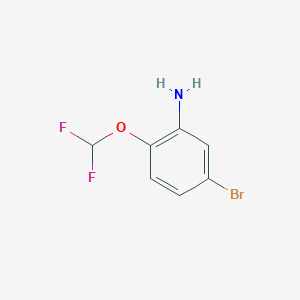
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
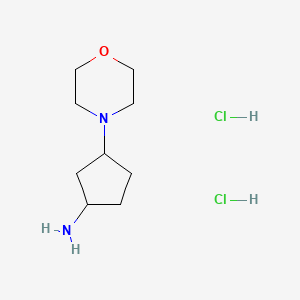
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)

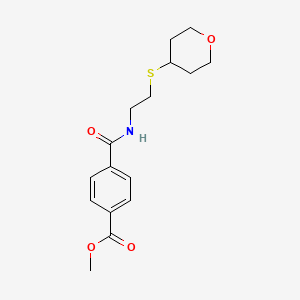
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
